Introduction: Understanding the Core Characteristics of a Key Synthetic Intermediate
Introduction: Understanding the Core Characteristics of a Key Synthetic Intermediate
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
2,4-Dichloro-5-methylbenzenesulfonyl chloride is a highly reactive organosulfur compound that serves as a critical intermediate in synthetic organic chemistry. Its utility, particularly in the development of novel pharmaceutical agents, stems from the presence of the sulfonyl chloride functional group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] The dichlorinated and methylated benzene ring provides a specific steric and electronic profile, allowing for the fine-tuning of a target molecule's lipophilicity, metabolic stability, and receptor-binding affinity.[3]
This guide provides a comprehensive overview of the essential physical properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride. As senior application scientists, we recognize that a thorough understanding of a compound's physical characteristics is not merely academic; it is the bedrock of successful process development, from reaction setup and purification to formulation and storage. The methodologies and data presented herein are designed to be a practical resource, explaining not just the 'what' but the 'why' behind the experimental determination of these crucial parameters.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior. The arrangement of atoms and functional groups dictates the compound's polarity, molecular weight, and potential for intermolecular interactions.
| Identifier | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenesulfonyl chloride | [4] |
| CAS Number | 28286-86-4 | [4] |
| Molecular Formula | C₇H₅Cl₃O₂S | [4] |
| Molecular Weight | 259.53 g/mol | [4] |
| SMILES | CC1=CC(=C(Cl)C=C1Cl)S(Cl)(=O)=O | [4] |
| InChI Key | DFBKCDYLPLBSJP-UHFFFAOYSA-N | [4] |
Molecular Structure and Functional Group Analysis
The key to predicting the physical properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride lies in its structure: a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl chloride group.
Caption: Molecular structure of 2,4-Dichloro-5-methylbenzenesulfonyl chloride.
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Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and the primary site of reactivity. Its geometry and the polar nature of the S=O and S-Cl bonds contribute significantly to the molecule's overall dipole moment.
-
Dichloro Substituents (-Cl): The two chlorine atoms are also strongly electronegative, further increasing the electron-deficient nature of the aromatic ring and enhancing the molecule's molecular weight and lipophilicity.
-
Methyl Group (-CH₃): This electron-donating group slightly counteracts the electronic effects of the chloro and sulfonyl chloride groups and contributes to the molecule's steric bulk.
Core Physical Properties: A Tabulated Summary
For ease of reference, the core physical properties are summarized below. Subsequent sections will detail the experimental protocols for their determination.
| Physical Property | Value | Notes |
| Appearance | White to cream crystalline powder or crystals | Visual inspection at ambient temperature.[5][6] |
| Melting Point | 70 - 73 °C (narrow range) 67 - 76 °C (broader range) | A sharp melting point indicates high purity.[4][5][6] |
| Boiling Point | Data not available; decomposes at high temperatures. | Expected to be high (>250 °C at atm. pressure). Determination requires vacuum distillation. |
| Solubility | Reacts with water and protic solvents (e.g., alcohols). | Soluble in aprotic organic solvents like THF, Dichloromethane, and Toluene. |
| Sensitivity | Moisture sensitive | Hydrolyzes to the corresponding sulfonic acid.[4] |
Experimental Determination of Physical Properties
The following protocols are presented as self-validating systems. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses a standard capillary method for accurate determination.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm for optimal heat transfer.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point (approx. 70 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For 2,4-Dichloro-5-methylbenzenesulfonyl chloride, a pure sample should exhibit a range within 70-73 °C.[4]
Determination of Boiling Point (Under Reduced Pressure)
Causality: Sulfonyl chlorides, like many high molecular weight organic compounds, are thermally unstable and can decompose at their atmospheric boiling points.[7] Vacuum distillation lowers the boiling point, allowing the compound to vaporize at a temperature below its decomposition point.
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss. Ensure all glassware is oven-dried to remove any moisture.
-
System Sealing: Use high-vacuum grease on all glass joints to ensure a tight seal. Connect the apparatus to a vacuum pump equipped with a cold trap (to protect the pump from corrosive vapors) and a vacuum gauge.
-
Distillation:
-
Place a small sample (1-2 g) and a magnetic stir bar into the distillation flask. Stirring prevents bumping.
-
Slowly evacuate the system to the desired pressure (e.g., 1 mmHg).
-
Gently heat the distillation flask using an oil bath.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.
-
Simultaneously record the pressure from the vacuum gauge.
-
-
Reporting: The boiling point is reported as a temperature at a specific pressure (e.g., X °C at Y mmHg). While no literature value is available, this method provides the necessary data for purification and handling.
Qualitative Solubility Analysis
Causality: The "like dissolves like" principle governs solubility. The polarity and potential for hydrogen bonding of the solvent and solute are key. Given the compound's reactivity, aprotic solvents are required for dissolution without degradation.
Protocol:
-
Solvent Selection: Choose a range of common aprotic laboratory solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes). Also, include protic solvents (Water, Ethanol) to confirm reactivity.
-
Procedure:
-
Add approximately 10-20 mg of the compound to a series of small, dry test tubes.
-
To each tube, add the selected solvent dropwise (0.5 - 1.0 mL) while agitating.
-
Observe and record whether the solid dissolves completely. Note any signs of reaction (e.g., fuming, color change, gas evolution), especially with protic solvents.
-
-
Reporting: Report the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For protic solvents, report as "reacts." This information is crucial for choosing appropriate solvents for chemical reactions and purification processes like recrystallization or chromatography.
Workflow for Physical Property Characterization
The logical flow for characterizing a novel or uncharacterized compound like 2,4-Dichloro-5-methylbenzenesulfonyl chloride follows a systematic path to ensure data integrity and laboratory safety.
Caption: Experimental workflow for physical property determination.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While specific spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its functional groups.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, integration, and multiplicity of the signals provide a detailed map of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The strong deshielding is due to the electron-withdrawing effects of the sulfonyl chloride and chloro groups.
-
Methyl Protons (3H): A singlet corresponding to the methyl group protons will appear further upfield (~2.5 ppm).
Expected ¹³C NMR Signals (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~125-150 ppm). Carbons directly attached to chlorine and the sulfonyl group will be significantly deshielded.
-
Methyl Carbon (1C): A single signal in the aliphatic region (~20 ppm).
Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
Expected Characteristic Absorption Bands:
-
S=O Asymmetric & Symmetric Stretch: Two strong, sharp bands characteristic of the sulfonyl chloride group will be present around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ .[8]
-
C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹ .
-
C-H Aliphatic Stretch: Signals from the methyl group will appear just below 3000 cm⁻¹ .
-
C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Bands in the fingerprint region, typically 600-800 cm⁻¹ .
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of ionized molecules. It provides the molecular weight and fragmentation patterns, which offer clues about the molecule's structure.
Expected Observations:
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 258 (for ³⁵Cl isotopes). A characteristic isotopic pattern will be visible due to the presence of three chlorine atoms. The relative abundance of the M, M+2, M+4, and M+6 peaks, arising from the ³⁵Cl and ³⁷Cl isotopes, will be a definitive indicator of the presence of three chlorine atoms.
-
Key Fragments: A prominent fragment would likely correspond to the loss of the chlorine radical from the sulfonyl group (M-35), resulting in a sulfonyl cation.
Safety, Handling, and Storage
Trustworthiness: Ensuring the safety of researchers is paramount. The high reactivity of 2,4-Dichloro-5-methylbenzenesulfonyl chloride necessitates specific handling procedures.
-
Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[4][9] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Moisture Sensitivity: It reacts with moisture, releasing corrosive hydrochloric acid. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][10]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.[9]
Conclusion: A Foundation for Application
The physical properties detailed in this guide—melting point, solubility, spectral characteristics, and thermal stability—are not isolated data points. They are interconnected parameters that inform every stage of this compound's use in research and development. For the drug development professional, this information is critical for designing robust synthetic routes, developing effective purification strategies, and ensuring the long-term stability of this key building block. By grounding our work in a solid understanding of these fundamental properties, we enable more efficient, safe, and successful scientific innovation.
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